

# Ortataxel (IDN-5109, BAY 59-8862): Chemical & Development Context

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## Compound Focus: Ortataxel

CAS No.: 186348-23-2

Cat. No.: S548182

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The following table summarizes key information about **ortataxel** from the available literature, which may provide a foundation for your formulation work.

Aspect	Available Information	Source / Relevance to Stabilization
<b>Chemical Nature</b>	Novel paclitaxel analog; diterpenoid.	Core structure influences solubility & degradation pathways [1].
<b>Key Modification</b>	C3' and C7 positions [1].	Modifications reduce P-glycoprotein affinity, crucial for oral bioavailability but may also alter physical/chemical stability [1] [2].
<b>Oral Bioavailability</b>	First taxane shown to have oral bioavailability [3].	Implies some inherent stability in the GI tract; formulation excipients were used in clinical trials, though specifics are not public [3].
<b>Clinical Stage</b>	Reached Phase I/II clinical trials [3] [1].	Confirms that viable formulations for administration were developed, but proprietary details are not disclosed in public literature.

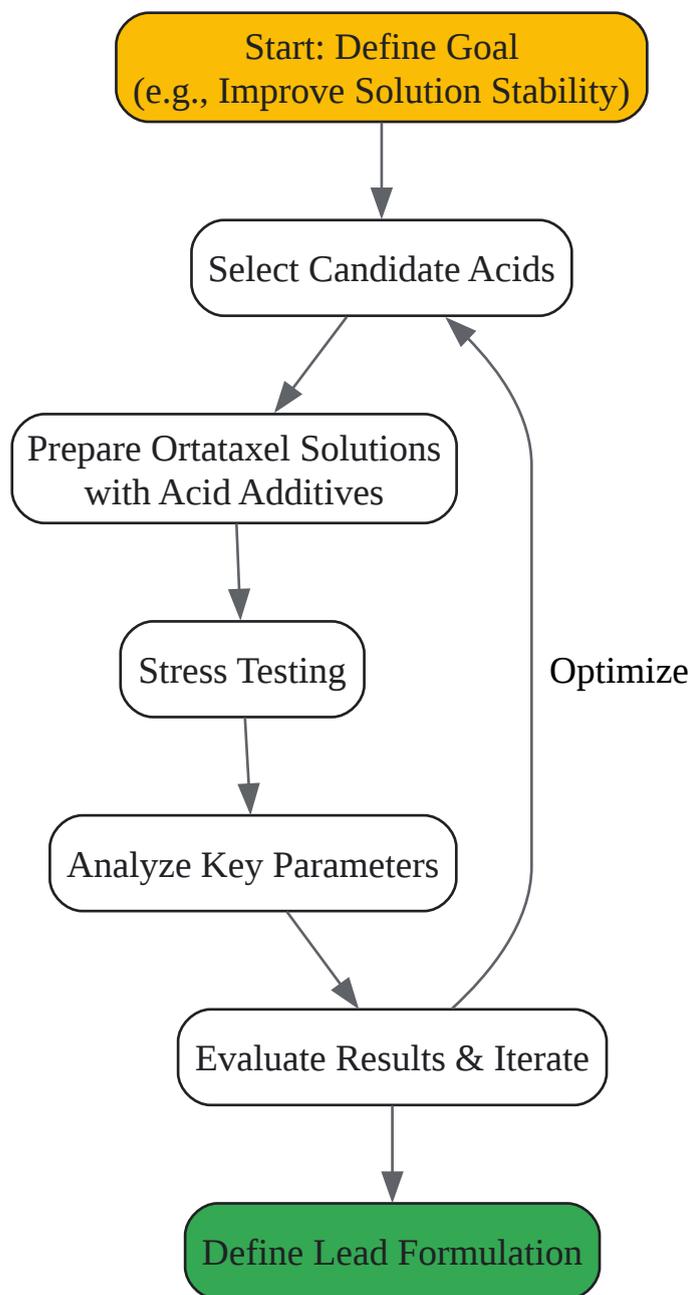
## Suggested Paths for Technical Information

Given the lack of public data, you may need to pursue these alternative avenues to find the technical details you need:

- **Investigate Patent Literature:** A thorough search of global patent databases (using platforms like Google Patents, USPTO, or EPO) is the most promising path. Patents for **ortataxel** or related oral taxane formulations (e.g., WO2017054754A1) are likely to contain detailed descriptions of compositions, including specific organic acids and other stabilizers used.
- **Review Excipients in Related Formulations:** The stability challenges of other taxanes like docetaxel and paclitaxel are well-documented. Studying the excipients used in their commercial formulations (e.g., citric acid, polysorbate 80, ethanol) can provide valuable clues for stabilizing **ortataxel** [4] [5].
- **Consult Specialized Resources:** Accessing proprietary pharmaceutical formulation databases, such as those offered by regulatory agencies or commercial scientific data providers, may yield the specific technical data required.

## General Experimental Workflow for Formulation

Based on common practices in drug formulation, the following diagram outlines a general workflow you could adapt to empirically test the stabilization of **ortataxel** with various organic acids.



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#### Workflow Details:

- **Select Candidate Acids:** Choose acids based on pKa, biocompatibility, and GRAS (Generally Recognized as Safe) status. Common candidates include **citric acid**, **ascorbic acid**, **tartaric acid**, or **amino acids**.
- **Prepare Ortataxel Solutions:** Create solutions with **ortataxel** and systematically vary the type and concentration of the selected organic acids.
- **Stress Testing:** Expose the prepared solutions to accelerated stability challenges.

- **Thermal Stress:** Incubate at elevated temperatures (e.g., 40°C, 60°C).
- **pH Stress:** Test stability across a range of physiologically relevant pH values.
- **Oxidative Stress:** Expose to light or add low levels of oxidants.
- **Analyze Key Parameters:** At predetermined time points, analyze the samples for:
  - **Chemical Stability:** Use HPLC to measure the concentration of intact **ortataxel** and identify degradation products [5].
  - **Physical Stability:** Assess for precipitation, cloudiness, or changes in particle size and morphology [6].
- **Evaluate Results & Iterate:** Compare the data to identify the most effective acid and its optimal concentration. Use these findings to refine the formulation and repeat the cycle if necessary.

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## References

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